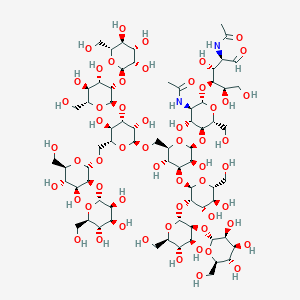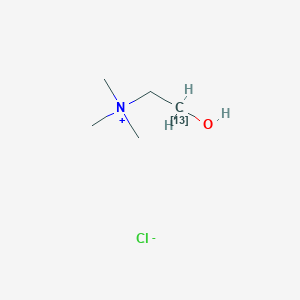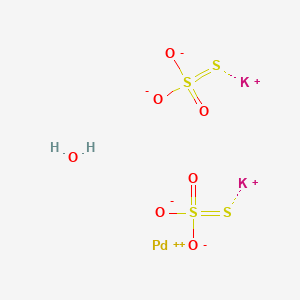
Fluorotris(triphenylphosphine)copper(I)
Vue d'ensemble
Description
Fluorotris(triphenylphosphine)copper(I) is an organometallic compound with the empirical formula C54H45CuFP3 . It is often used as a reagent, catalyst, and precursor material in various applications, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Molecular Structure Analysis
The molecular weight of Fluorotris(triphenylphosphine)copper(I) is 869.40 . The SMILES string representation of its structure isF [Cu].c1ccc (cc1)P (c2ccccc2)c3ccccc3.c4ccc (cc4)P (c5ccccc5)c6ccccc6.c7ccc (cc7)P (c8ccccc8)c9ccccc9 . Physical And Chemical Properties Analysis
Fluorotris(triphenylphosphine)copper(I) is a solid substance with a melting point range of 144-157 °C . It has an assay of 95% (by HMR) .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Fluorotris(triphenylphosphine)copper(I) complexes demonstrate significant utility in catalysis, particularly in organic synthesis. For instance, copper(I) fluoride-diphosphine complexes, closely related to fluorotris(triphenylphosphine)copper(I), have been utilized for the enantioselective hydrosilylation of ketones, achieving moderate to excellent enantioselectivity. This process benefits from an oxygen acceleration effect, allowing for low catalyst loading and high efficiency with bulky ligands (Mostefai, Sirol, Courmarcel, & Riant, 2007).
Structural Characterization and Electrochemical Synthesis
Studies have also focused on the structural characterization of copper(I) complexes involving fluorotris(triphenylphosphine). For instance, bis(triphenylphosphine)copper(I) fluoroacetate complexes were synthesized electrochemically, and their structure was determined via X-ray crystallography. These studies provide insights into the coordination environment and bond distances in these complexes, contributing to a deeper understanding of their chemical behavior (Hart, Healy, Hope, Turner, & White, 1994).
Applications in Polymer Science
Fluorotris(triphenylphosphine)copper(I) has applications in polymer science as well. Triphenylphosphine, a ligand in these complexes, was used as a reducing agent in copper(II)-catalyzed activators generated by electron transfer atom transfer radical polymerization (AGET ATRP). This application showcases the versatility of copper(I) complexes in facilitating controlled polymerization processes (Bai, Wang, Wang, Sun, & Chen, 2015).
Reactivity and Coordination Studies
Research has been conducted on the reactivity and coordination properties of copper(I) complexes with fluorotris(triphenylphosphine). For instance, the synthesis and characterization of copper(I) complexes with fluorinated hydrotris(pyrazolyl)borate were investigated to understand the influence of electronic effects on their structure and reactivity. This research contributes to the fundamental understanding of copper(I) coordination chemistry and its potential applications (Fujisawa, Yoshida, Miyashita, & Okamoto, 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
fluorocopper;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.Cu.FH/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJARODAQSGFQE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45CuFP3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746352 | |
| Record name | Fluorocopper--triphenylphosphane (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25753-74-6 | |
| Record name | Fluorocopper--triphenylphosphane (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25753-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about fluorotris(triphenylphosphine)copper(I) as a catalyst?
A1: Fluorotris(triphenylphosphine)copper(I) has shown promise as a catalyst for enantioselective hydrosilylation of ketones. [] This means it can facilitate the addition of a silicon-hydrogen bond across a carbon-oxygen double bond in a ketone, preferentially forming one enantiomer (mirror image) of the product over the other. This selectivity is crucial in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities.
Q2: How does the structure of fluorotris(triphenylphosphine)copper(I) impact its catalytic activity?
A2: Research indicates that the presence of bulky substituents on the diphosphine ligands used in conjunction with fluorotris(triphenylphosphine)copper(I) can significantly enhance the enantioselectivity of the hydrosilylation reaction. [] This suggests that steric factors around the copper center play a crucial role in controlling the approach of the reactants and, consequently, the stereochemical outcome of the reaction.
Q3: Has the structure of fluorotris(triphenylphosphine)copper(I) been definitively determined?
A3: Yes, the solid-state structure of fluorotris(triphenylphosphine)copper(I) has been determined using single-crystal X-ray diffraction. [, ] This technique reveals the precise three-dimensional arrangement of atoms within the molecule, providing valuable insights into its bonding and potential reactivity.
Q4: What spectroscopic techniques have been used to characterize fluorotris(triphenylphosphine)copper(I)?
A4: Solid-state ³¹P CP-MAS NMR spectroscopy has been employed to characterize fluorotris(triphenylphosphine)copper(I). [] This technique allows researchers to probe the phosphorus environments within the molecule, providing information about the coordination of the triphenylphosphine ligands to the copper center.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-[(Rucl(segphos(R)))2(MU-CL)3][NH2ME2]](/img/structure/B1512787.png)


![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
![(2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride](/img/structure/B1512794.png)



